![molecular formula C8H15NO2 B2667959 [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol CAS No. 2260936-41-0](/img/structure/B2667959.png)

[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

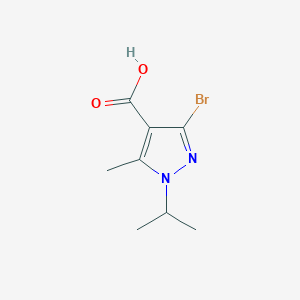

“[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol” is a chemical compound with the CAS Number: 2260936-41-0 . It has a molecular weight of 157.21 . The IUPAC name for this compound is (1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl)methanol . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.21 . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .Scientific Research Applications

Methanol in Fixation Processes

Methanol, due to its properties of raising the shrinkage temperature of collagen more than ethanol, has been substituted for ethanol in Carnoy's fluid, leading to the development of methacarn solution. Methacarn-fixed sections show little or no shrinkage compared with material fixed in Carnoy's or Zenker's fluid, indicating its utility in histological preparations to preserve the helical proteins in myofibrils and collagen, although it significantly alters the conformations of globular proteins and DNA (Puchtler et al., 1970).

Methanol's Role in Environmental and Toxicological Studies

Research on crude 4-methylcyclohexanemethanol (MCHM), a derivative of methanol, shows it has low to moderate acute and subchronic oral toxicity, and at plausible human exposures, it does not cause an allergic response. This highlights the importance of understanding methanol derivatives' environmental and health impacts, especially in accidental spill scenarios (Paustenbach et al., 2015).

Methanol in Catalytic Oxidation

Methanol and its derivatives serve as intermediates in the catalytic oxidation of cyclohexene, producing a variety of industrially significant compounds. Controllable and selective oxidation reactions for cyclohexene, facilitated by methanol, are valuable for synthetic and catalytic chemists due to the broad application of the resulting products in the chemical industry (Cao et al., 2018).

Methanol in Fuel Cells and Hydrogen Production

Methanol serves as a primary feedstock in fuel cells and hydrogen production processes. Its conversion through various reforming processes, including steam reforming, partial oxidation, and autothermal reforming, highlights its potential in sustainable energy solutions. Copper-based catalysts are popular in these reactions due to their high activity and selectivity towards CO2 over CO, indicating methanol's role in advancing hydrogen economy and fuel cell technologies (Cybulski, 1994).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram, which represents exclamation mark hazard .

properties

IUPAC Name |

[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSTZPWYHFBSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)CO)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)

![8-cyclohexyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2667886.png)

![(4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2667888.png)